2-スチルバゾール

概要

説明

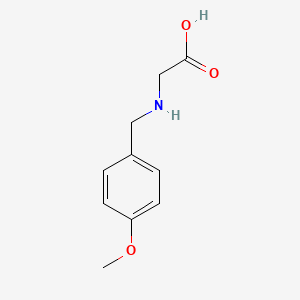

2-(2-Phenethenyl)pyridine is an organic compound with the molecular formula C13H11N It is a derivative of pyridine, featuring a phenylethenyl group attached to the second position of the pyridine ring

科学的研究の応用

2-(2-Phenethenyl)pyridine has several scientific research applications:

作用機序

Target of Action

2-Stilbazol, also known as 2-[(E)-2-Phenylethenyl]pyridine, 2-Stilbazole, or 2-Styrylpyridine, is a potent antitumor agent . It has been shown to be effective against a variety of tumors, including melanoma, breast cancer, and prostate cancer . The primary targets of 2-Stilbazol are the DNA and RNA strands in the cell nucleus . By binding to these targets, 2-Stilbazol inhibits tumor growth .

Mode of Action

The mode of action of 2-Stilbazol involves its interaction with the DNA and RNA strands in the cell nucleus . By binding to these targets, 2-Stilbazol inhibits tumor growth . This interaction results in changes in the cell that prevent the proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with dna and rna in the cell nucleus plays a crucial role in its antitumor activity . This interaction likely affects multiple biochemical pathways, leading to the inhibition of tumor growth .

Result of Action

The result of 2-Stilbazol’s action is the inhibition of tumor growth . By binding to DNA and RNA in the cell nucleus, 2-Stilbazol prevents the proliferation of cancer cells . This leads to a reduction in the size and number of tumors, making 2-Stilbazol an effective antitumor agent .

Action Environment

The action of 2-Stilbazol may be influenced by various environmental factors. For example, the pH and redox properties of the medium can affect the fluorescence of 2-Stilbazol . .

生化学分析

Biochemical Properties

2-Styrylpyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-Styrylpyridine can bind to cytochrome P450 enzymes, influencing their activity and potentially altering the metabolism of other compounds. Additionally, it has been shown to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 2-Styrylpyridine on cellular processes are diverse and significant. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Styrylpyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Styrylpyridine exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Styrylpyridine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Styrylpyridine can change over time due to factors such as stability and degradation. Studies have shown that 2-Styrylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to 2-Styrylpyridine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Styrylpyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, 2-Styrylpyridine can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing therapeutic benefits .

Metabolic Pathways

2-Styrylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The interaction of 2-Styrylpyridine with metabolic enzymes can also influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 2-Styrylpyridine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 2-Styrylpyridine can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect its localization and accumulation, thereby influencing its biological activity. For example, 2-Styrylpyridine may be transported into the nucleus, where it can interact with nuclear receptors and transcription factors .

Subcellular Localization

The subcellular localization of 2-Styrylpyridine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 2-Styrylpyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and stress responses .

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Phenethenyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with E-phenylethenylboronic acid under Suzuki coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Another method involves the reaction of 2-chloropyridine with phenylacetylene in the presence of a base, such as sodium amide, in liquid ammonia . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of 2-(2-Phenethenyl)pyridine often involves large-scale Suzuki coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

化学反応の分析

Types of Reactions

2-(2-Phenethenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of 2-(2-Phenethenyl)pyridine can yield the corresponding amine derivatives.

Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: N-oxides of 2-(2-Phenethenyl)pyridine.

Reduction: Amine derivatives.

Substitution: Various substituted phenylethenylpyridines.

類似化合物との比較

Similar Compounds

2-Phenylpyridine: Similar in structure but lacks the ethylene bridge between the phenyl and pyridine rings.

2-(2-Phenylethynyl)pyridine: Features a triple bond between the phenyl and pyridine rings, leading to different chemical properties.

Uniqueness

2-(2-Phenethenyl)pyridine is unique due to its ethylene bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs

特性

IUPAC Name |

2-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWAXVRXKIUQB-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345907 | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-49-8, 714-08-9 | |

| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Stilbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-styrylpyridine?

A1: 2-Styrylpyridine has the molecular formula C13H11N and a molecular weight of 181.23 g/mol.

Q2: What are the characteristic spectroscopic features of 2-styrylpyridine?

A2: 2-Styrylpyridine exhibits distinct absorption bands in the ultraviolet (UV) spectrum. [] The exact position of the maximum absorption frequency (νmax) is influenced by the solvent and substituents on the molecule. [] Studies using various organic solvents have shown a correlation between νmax and Hammett's substituent coefficients. []

Q3: How does UV irradiation affect 2-styrylpyridine in solution?

A3: Irradiation of 2-styrylpyridine in dilute cyclohexane solutions with UV light leads to photochemical cyclodehydrogenation, producing benzo[f]quinoline. [] This reaction pathway is also observed with substituted 2-styrylpyridines, yielding the corresponding substituted benzo[f]quinoline derivatives. []

Q4: Can 2-styrylpyridine undergo photodimerization?

A4: Yes, 2-styrylpyridine can undergo photodimerization upon UV irradiation. []

Q5: Does the photochemical behavior of 2-styrylpyridine change upon complexation?

A5: Yes, complexation significantly alters the photochemical reactivity of 2-styrylpyridine. For instance, γ-cyclodextrin complexation of 2-styrylpyridine in the solid state promotes the formation of syn-head-to-tail dimers upon UV irradiation. [] This contrasts with its behavior in solution, highlighting the influence of complexation on photochemical pathways. []

Q6: How does covalent attachment to porphyrin affect the photoisomerization of 2-stilbazole?

A6: When covalently linked to porphyrin (both free base and zinc complex), 2-stilbazole exhibits irreversible cis-to-trans photoisomerization upon visible light irradiation. [] Interestingly, the trans isomers of these conjugates do not undergo isomerization to the cis form under UV irradiation, unlike free 2-stilbazole. []

Q7: Can 2-styrylpyridine be brominated?

A8: Yes, research has explored the trans-bromination of 2-styrylpyridine using a palladacycle intermediate. [] This reaction leads to the formation of trans-1,2-dibromo-2-styrylpyridine, the structure of which has been characterized. []

Q8: How can 2-styrylpyridine be used in polymer synthesis?

A9: 2-Styrylpyridine serves as a valuable building block in the synthesis of various polymers. For example, it acts as a photoreactive group in the preparation of soluble polyimides, which are known for their high optical transparency and thermal stability. [, ] These polymers are synthesized through the reaction of a polyimide precursor with a 2-styrylpyridine derivative containing alkylene spacers. [, ]

Q9: What is the role of 2-styrylpyridine in ruthenium-catalyzed reactions?

A10: 2-Styrylpyridine is a key product in the ruthenium-mediated C-H functionalization of pyridine. [, ] The reaction proceeds through a mechanism involving vinylidene and pyridylidene ligands. [, ] The ruthenium complex [Ru(η5-C5H5)(py)2(PPh3)]+ acts as a catalyst for the coupling of pyridine with terminal alkynes, yielding 2-substituted E-styrylpyridines. [, ]

Q10: What are the characteristic fragmentation patterns of 2-styrylpyridine observed in mass spectrometry?

A11: Mass spectrometry studies on 2-styrylpyridine derivatives, particularly those with ortho-substituents like -OH, -NH2, and -CH3, reveal intriguing hydrogen migration processes upon electron impact. [] This migration involves the transfer of a hydrogen atom from the ortho-substituent to the pyridine nitrogen, followed by β-cleavage. [] This results in the formation of a common fragment ion with m/z = 93, likely proceeding through an eight-membered cyclic transition state. []

Q11: How does the nitro group affect the fragmentation of 2-stilbazole in mass spectrometry?

A12: The presence of a nitro group in the ortho position of 2-stilbazole significantly influences its fragmentation pattern under electron impact. [] The fragmentation process is initiated by the oxidation of the olefinic double bond by the ortho-nitro group. [] This interaction is absent in the meta and para isomers, highlighting the unique reactivity induced by the ortho-nitro group. []

Q12: How does the leaving group influence the intramolecular aromatic substitution reaction in 2-stilbazole ions?

A13: Mass spectrometry studies have shown that 2-stilbazole ions undergo intramolecular aromatic substitution to form 4a-azoniaphenanthrene ions. [, ] The energy requirements and energy release during this reaction are significantly affected by the nature of the leaving group. [, ] Measurements of ionization and appearance energies, along with kinetic energy release, suggest the reaction proceeds through an intermediate with a tetracoordinated carbon atom at the ortho position of the phenyl ring. [, ] The formation of this intermediate dictates the overall activation energy of the reaction. [, ] Furthermore, the partitioning of excess energy into internal and translational energy of the products is influenced by the leaving group, a relationship described by the Hammond postulate. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)